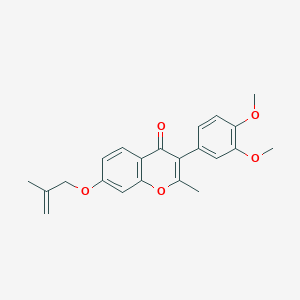

3-(3,4-dimethoxyphenyl)-2-methyl-7-((2-methylallyl)oxy)-4H-chromen-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

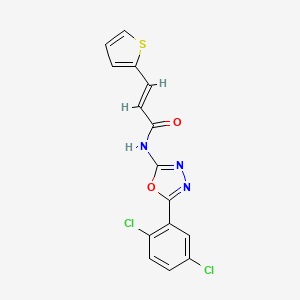

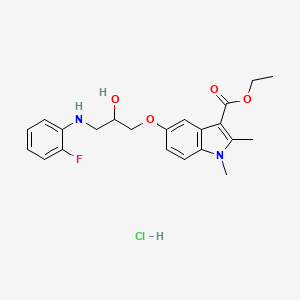

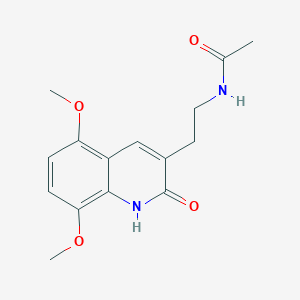

The compound “3-(3,4-dimethoxyphenyl)-2-methyl-7-((2-methylallyl)oxy)-4H-chromen-4-one” belongs to the class of organic compounds known as flavonoids. Flavonoids are characterized by a 15-carbon skeleton, which consists of two phenyl rings (A and B) and a heterocyclic ring ©. This compound has methoxy groups attached to the phenyl ring and an allyl group attached to the oxygen in the heterocyclic ring .

Molecular Structure Analysis

The molecular structure of this compound is characterized by a chromen-4-one core, with a 3,4-dimethoxyphenyl group at the 3-position and a 2-methylallyl group at the 7-position .Chemical Reactions Analysis

The chemical reactions of this compound would likely involve the functional groups present in the molecule. The methoxy groups could undergo demethylation, and the allyl group could participate in reactions typical of alkenes .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of methoxy groups could increase its lipophilicity, potentially affecting its solubility and distribution in biological systems .Scientific Research Applications

Crystal Structure Analysis

Crystal Structure Insights : The study of similar chromenone compounds has led to detailed understanding of their crystal structures. For example, 4-hydroxy-3-[(2-oxo-2H-chromen-3-yl)-(3,4,5-trimethoxyphenyl)methyl]chromen-2-one demonstrates complex crystal formations in the monoclinic system, highlighting the intricate molecular arrangements of these compounds (Manolov, Ströbele, & Meyer, 2008).

Structural Characterization : Analysis of compounds such as 2-(3,4-Dimethoxyphenyl)-5,7-dihydroxy-6,8-dimethoxy-4H-chromen-4-one reveals details about their planar structures and hydrogen bonding patterns, contributing to the understanding of their chemical properties (Watson, Kashyap, Gao, & Mabry, 1991).

Chemical Synthesis and Properties

Synthetic Approaches : Studies on the synthesis of chromone and xanthone derivatives, involving compounds like 2-methyl-4H-chromen-4-ones, demonstrate the potential for creating novel compounds with improved antioxidant properties. This research contributes to the development of new therapeutic agents (Proença et al., 2016).

Photoreactive Properties : Research on chromene compounds such as 6,7-dimethoxy-2,2-diphenyl-2H-chromene shows their potential in photochemical applications due to their photochromic properties (Hobley et al., 2000).

Biological and Medicinal Applications

- Potential in Medicinal Chemistry : The synthesis of coumarin derivatives containing pyrazole and indenone rings, such as 6-substituted-3-(1-(4-substituted)-4-((Z)-(5,6-dimethoxy-1-oxo-1H-inden-2(3H)-ylidene)methyl)-1H-pyrazol-3-yl)-2H-chromen-2-one, demonstrates the exploration of chromene derivatives in developing antioxidant and antihyperglycemic agents (Kenchappa et al., 2017).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-(3,4-dimethoxyphenyl)-2-methyl-7-(2-methylprop-2-enoxy)chromen-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O5/c1-13(2)12-26-16-7-8-17-19(11-16)27-14(3)21(22(17)23)15-6-9-18(24-4)20(10-15)25-5/h6-11H,1,12H2,2-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJHQJKXXNCQIPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=C)C)C3=CC(=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Benzylpiperazin-1-yl)methyl]-5-bromoaniline](/img/structure/B2976287.png)

![1-[(4-phenyl-1,3-thiazol-2-yl)methyl]-4-(3-phenyl-1H-pyrazole-5-carbonyl)piperazine](/img/structure/B2976291.png)

![2-({1-[(1-Hydroxycyclopentyl)methyl]azetidin-3-yl}methyl)-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2976300.png)